molecular formula C11H16N2O2 B1433199 [3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine CAS No. 1509515-43-8

[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine

Cat. No.: B1433199
CAS No.: 1509515-43-8
M. Wt: 208.26 g/mol
InChI Key: TVUFSWBUMSFUGE-UHFFFAOYSA-N
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Description

[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine is a versatile chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methanamine group and an oxolane ring connected via a methoxy linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine typically involves multiple steps, starting with the preparation of the pyridine derivative followed by the introduction of the oxolane ring. The synthetic route may include:

    Formation of the Pyridine Derivative: This step involves the functionalization of the pyridine ring to introduce the methanamine group.

    Introduction of the Oxolane Ring: The oxolane ring is introduced via a methoxy linkage, often through a nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar compounds to [3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine include other pyridine derivatives and oxolane-containing molecules. These compounds may share some chemical properties but differ in their specific functional groups and overall structure, leading to unique reactivity and applications. Examples of similar compounds include:

    Pyridine-3-methanamine: A simpler pyridine derivative with a methanamine group.

    Oxolane-2-methanol: An oxolane derivative with a hydroxyl group.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-5-10-1-3-13-6-11(10)15-8-9-2-4-14-7-9/h1,3,6,9H,2,4-5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUFSWBUMSFUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=C(C=CN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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